![molecular formula C15H18N2O3 B1398581 Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 1053656-23-7](/img/structure/B1398581.png)
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is a chemical compound with the molecular formula C15H18N2O3 . It has a molecular weight of 274.32 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3 .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate is 377.9±35.0 °C . The predicted density is 1.119±0.06 g/cm3 . The predicted pKa is -3.81±0.25 .Applications De Recherche Scientifique
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
-
Anti-infective Agents
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .
- Methods : The synthesis of these compounds involves the use of nitrogen- and oxygen-containing scaffolds .
- Results : These compounds have shown promising results in combating various infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and SARS CoV-2 .
-
Hole-blocking Material
- Field : Material Science
- Application : Certain oxadiazoles, such as 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD), can be used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes .
- Methods : These compounds are incorporated into the device structure to enhance its efficiency .
- Results : The use of these compounds has been shown to enhance the efficiency of the device .
-
Treatment of Neurodegenerative Disorders
- Field : Neuropharmacology
- Application : Certain 1,2,4-oxadiazole derivatives have shown affinity to metabotropic glutamate receptor type II and IV . These receptors are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
- Methods : The compounds are designed to interact with these specific receptors in the brain .
- Results : While specific results for “Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate” are not available, other 1,2,4-oxadiazole derivatives have shown promise in this area .
-
Agrochemical Applications
- Field : Agrochemistry
- Application : 1,2,4-oxadiazole derivatives have been utilized as the core active structure within numerous applications in agrochemistry .
- Methods : These compounds are designed and synthesized to interact with specific targets in pests or crops .
- Results : Tioxazafen and flufenoxadiazam are prominent examples where 1,2,4-oxadiazole derivatives were utilized effectively .
Safety And Hazards
Orientations Futures
1,2,4-oxadiazoles, such as Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate, have been synthesized as anti-infective agents . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents could be a promising direction for future research .
Propriétés
IUPAC Name |
ethyl 5-(4-tert-butylphenyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-5-19-14(18)12-16-13(20-17-12)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHASOSRKYQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-tert-butylphenyl)-[1,2,4]oxadiazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



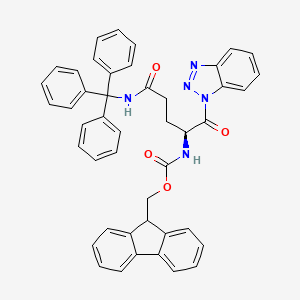
![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
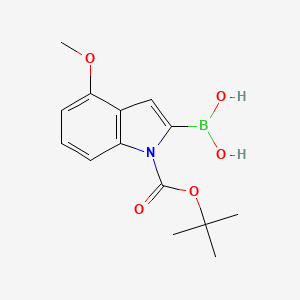
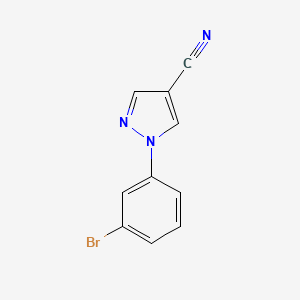
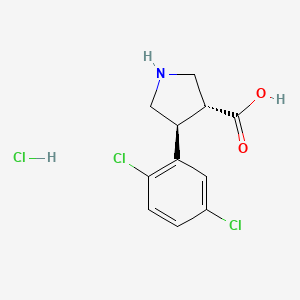
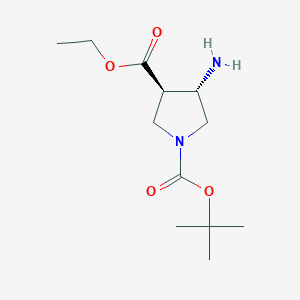
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
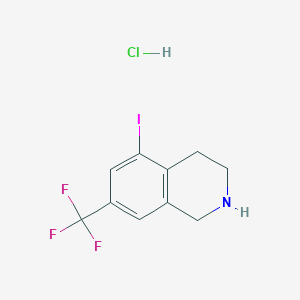

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)
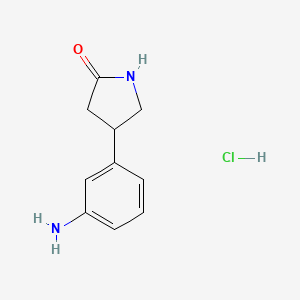
![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B1398521.png)